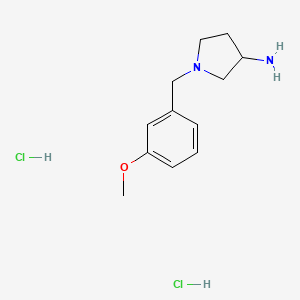
1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O . It is used in various chemical and biological applications .
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride consists of a pyrrolidine ring attached to a benzyl group with a methoxy substituent . The exact mass of the molecule is 278.0952687 g/mol .Physical And Chemical Properties Analysis
1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride has a molecular weight of 279.20 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a complexity of 190 and a topological polar surface area of 38.5 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
The compound has been explored as a precursor or intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. For instance, it has been utilized in the synthesis of polyhydroxylated pyrrolizidine alkaloids through transannular iodoaminations, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Brock et al., 2013). This showcases its role in the asymmetric syntheses of compounds with potential biological activities.
Novel Reaction Pathways
Research has also focused on developing novel reaction pathways involving this compound or its derivatives. For example, a study on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights its use in creating useful intermediates for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This underlines its versatility in synthetic organic chemistry, facilitating the discovery of new chemical entities.
Catalysis and Reaction Efficiency
Another area of research involves its application in catalysis to improve reaction efficiency and selectivity. For instance, the use of dicobalt hexacarbonyl complexes of chiral ynamines for low-energy pathway Pauson-Khand reactions demonstrates how derivatives of the compound can catalyze reactions under milder conditions, achieving high diastereoselectivities (Balsells et al., 2000). This is crucial for developing more sustainable and efficient synthetic processes in organic chemistry.
Structural and Molecular Studies
The compound and its derivatives have also been the subject of structural and molecular studies to understand their properties and potential applications better. For example, research on the crystal and molecular structure of related compounds aids in elucidating the structural basis for their reactivity and interaction with other molecules (Zugenmaier, 2013). This information is valuable for designing new compounds with desired properties and functions.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-10(7-12)8-14-6-5-11(13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMHZXMQUDNAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697965 |
Source


|
| Record name | 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride | |
CAS RN |
169452-16-8 |
Source


|
| Record name | 1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

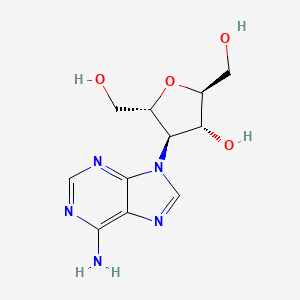
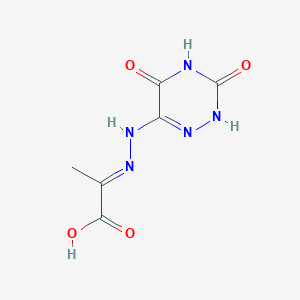

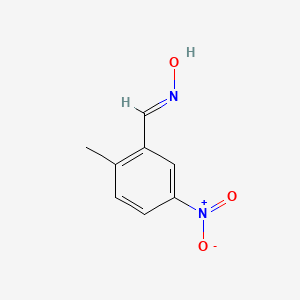

![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
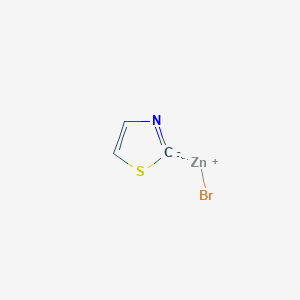
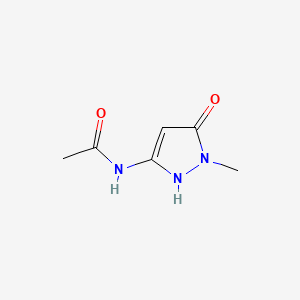
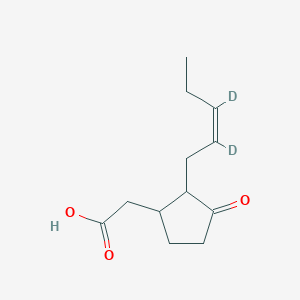
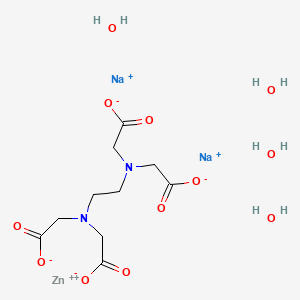
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)